molecular formula C18H24ClNO4 B13839135 (R)-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid

(R)-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid

Cat. No.: B13839135
M. Wt: 353.8 g/mol
InChI Key: NFBWLXLJPIEKQE-GOSISDBHSA-N
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Description

®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group, a 4-chlorobenzyl group, and a carboxylic acid group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(tert-Butoxycarbonyl)-3-benzylpiperidine-3-carboxylic Acid
  • ®-1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic Acid
  • ®-1-(tert-Butoxycarbonyl)-3-(4-methylbenzyl)piperidine-3-carboxylic Acid

Uniqueness

®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are desired.

Properties

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

(3R)-3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)/t18-/m1/s1

InChI Key

NFBWLXLJPIEKQE-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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